molecular formula C13H9BrN2O4S2 B3521240 5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE

5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE

Cat. No.: B3521240
M. Wt: 401.3 g/mol
InChI Key: XQKVHHUDNOEBOH-UHFFFAOYSA-N
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Description

5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that incorporates a benzothiazole moiety, a furan ring, and a methanesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:

    Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the benzothiazole ring.

    Knoevenagel Condensation: This reaction is used to form the furan ring by condensing an aldehyde with a methylene compound in the presence of a base.

    Biginelli Reaction: This multicomponent reaction is used to synthesize the benzothiazole moiety by reacting an aldehyde, a β-keto ester, and urea.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times. These methods are advantageous for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring and a methanesulfonyl group, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

5-bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O4S2/c1-22(18,19)7-2-3-8-10(6-7)21-13(15-8)16-12(17)9-4-5-11(14)20-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKVHHUDNOEBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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